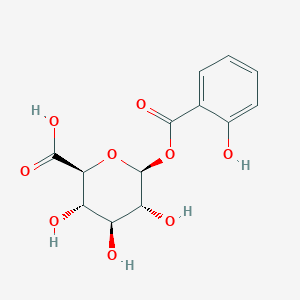

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid

説明

Synthesis Analysis

The synthesis of complex organic molecules like this one often involves multi-step chemical reactions. While specific studies on this compound were not directly found, related research on the synthesis of polysubstituted aromatic carboxylic acids and their derivatives provides insight into potential synthetic routes. For instance, the synthesis of related aromatic carboxylic acids has been achieved through preparative scale processes from readily available materials, indicating that a similar approach could be applicable for our compound (Laak & Scharf, 1989).

Molecular Structure Analysis

The molecular structure of complex organic molecules is critical for understanding their reactivity and physical properties. Techniques such as NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction are commonly used to elucidate structures (Mori et al., 2020). These methods can provide detailed insights into the arrangement of atoms within the molecule and the configuration of its stereo centers, which are essential for predicting its chemical behavior.

Chemical Reactions and Properties

The functional groups present in this compound suggest it could undergo a variety of chemical reactions. For example, carboxylic acids can participate in esterification, amidation, and decarboxylation reactions. The hydroxyl groups could be involved in reactions such as etherification and oxidation. Insights into similar compounds' reactivity, such as the synthesis and reactivity of benzofuran carboxylic acids and their derivatives, highlight the potential chemical versatility of our compound (Du-lin, 2007).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. The presence of multiple hydroxyl and carboxylic acid groups in this compound suggests high polarity, potentially leading to high solubility in polar solvents and lower solubility in non-polar solvents. Additionally, intramolecular and intermolecular hydrogen bonding could significantly affect its melting and boiling points, as well as its crystal structure (Jeffrey & Yeon, 1990).

Chemical Properties Analysis

The chemical properties of this compound are likely to be characterized by its reactivity towards nucleophiles and electrophiles, given its functional groups. Carboxylic acids, for example, can act as acids in chemical reactions, donating a proton to bases. The hydroxyl groups may be susceptible to phosphorylation, sulfation, and other modifications, impacting the molecule's reactivity and potentially its biological activity. Studies on similar compounds provide a basis for understanding the chemical behavior and reactivity of complex molecules (Uyanik et al., 2009).

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Carboxy-2,2-Dimethylchromans and Chromenes : A process involving the condensation of hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid, with isoprene in the presence of orthophosphoric acid to produce corresponding carboxy-2,2-dimethylchromans. These compounds were further transformed into carboxy-2,2-dimethylchromenes through dehydrogenation (Ahluwalia, Jolly, & Tehim, 1982).

Structural Analysis of Gallic Acid : Research on anhydrous 3,4,5-trihydroxybenzoic acid (Gallic acid) shows its planar molecular structure and the formation of a three-dimensional network structure in the crystal through hydrogen-bonded cyclic dimers and intra- and intermolecular hydrogen bonds (Zhao, Khan, & Fronczek, 2011).

Solubility Studies in Ethanol-Water Solutions : Investigations into the solubilities of substances such as d-galactose, which shares structural similarities with the compound , in ethanol-water solutions. The study reveals important data about how these compounds behave in different solvent environments (Zhang, Gong, Wang, & Qu, 2012).

Computational Study of the Carboxylic Acid of Phloroglucinol : Research on 2,4,6-Trihydroxybenzoic acid, closely related to the requested compound, examining its conformational structure both in vacuo and in water solution. The study provides insight into the molecular interactions and stability of such compounds (Mammino & Kabanda, 2010).

Biological Activity and Applications

Synthesis and Antibacterial Activity of N-Substituted-3-Chloro-2-Azetidinones : The synthesis of compounds including 2-aminobenzothiazole-6-carboxylic acid and their evaluation for antibacterial activity. This research can be relevant to understanding the broader biological applications of similar carboxylic acid compounds (Chavan & Pai, 2007).

Study of Antiallergic Agents : Synthesis and reactions of benzofuran carboxylic acid esters, which may be structurally related to the compound , demonstrating potential applications in the development of antiallergic agents (Görlitzer & Kramer, 2000).

Synthesis of Antibiotic Constituents : A study on the synthesis of aromatic constituents of antibiotics, such as 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, which is relevant to understanding the pharmaceutical potential of related carboxylic acids (Alexy & Scharf, 1991).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It is recommended to handle it with appropriate safety measures when used for scientific research1.

将来の方向性

The future directions for the use of this compound are not explicitly mentioned in the available resources. However, its diverse applications in scientific research suggest that it has potential for further exploration in various fields1.

Please note that this analysis is based on the limited information available from the resources and may not cover all aspects of the compound. For a more comprehensive analysis, it is recommended to refer to specific scientific literature and databases.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVVXKRKCLJCKA-UNLLLRGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951878 | |

| Record name | 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-D-Glucopyranuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid | |

CAS RN |

29315-53-5 | |

| Record name | Salicyl acyl glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29315-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylacyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029315535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beta-D-Glucopyranuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)